N-Benzyl-N'-[(2-nitrophenyl)methyl]urea
Description
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Structure
3D Structure
Properties
CAS No. |
188911-50-4 |
|---|---|
Molecular Formula |
C15H15N3O3 |
Molecular Weight |
285.30 g/mol |
IUPAC Name |
1-benzyl-3-[(2-nitrophenyl)methyl]urea |
InChI |
InChI=1S/C15H15N3O3/c19-15(16-10-12-6-2-1-3-7-12)17-11-13-8-4-5-9-14(13)18(20)21/h1-9H,10-11H2,(H2,16,17,19) |
InChI Key |
IAZPBCJVNLDDIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)NCC2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Contextualization of Substituted Urea Scaffolds in Organic and Medicinal Chemistry Research
Substituted urea (B33335) scaffolds are a cornerstone in the fields of organic and medicinal chemistry due to their versatile biological activities. hilarispublisher.comresearchgate.net The urea moiety's ability to form stable hydrogen bonds with biological targets makes it a privileged structure in drug design. nih.gov This has led to the development of a wide array of urea derivatives with applications as anticancer, anti-inflammatory, antimicrobial, and antiviral agents. hilarispublisher.comresearchgate.netontosight.ai
The synthesis of these compounds, particularly unsymmetrical ureas, is an active area of research, with various methods being developed to improve efficiency and safety. nih.govmdpi.com Traditional methods often involve the use of hazardous reagents like phosgene (B1210022), leading chemists to explore alternatives such as palladium-catalyzed cross-coupling reactions and the use of isocyanate precursors. nih.govmdpi.com The adaptability of the urea scaffold allows for the introduction of diverse functional groups, enabling the fine-tuning of a molecule's pharmacological profile. nih.gov
| Biological Activity | References |
|---|---|
| Anticancer / Antitumor | hilarispublisher.comresearchgate.netontosight.ai |
| Anti-inflammatory | researchgate.netontosight.ai |
| Antimicrobial | researchgate.netontosight.ai |
| Antiviral | researchgate.net |
| Anticonvulsant | researchgate.net |
Rationale for Investigating N Benzyl N 2 Nitrophenyl Methyl Urea: Bridging Structural Motifs in Urea Chemistry
The scientific interest in N-Benzyl-N'-[(2-nitrophenyl)methyl]urea, identified by CAS number 188911-50-4 and ChEMBL ID CHEMBL165238, stems from its distinctive combination of three key structural motifs: a central urea (B33335) linker, a benzyl (B1604629) group, and a 2-nitrobenzyl moiety. ontosight.ai Each of these components has been independently studied and shown to contribute to the biological activity of various compounds.
The benzylurea (B1666796) core is a well-established pharmacophore in medicinal chemistry. chemicalbull.com The presence of a benzyl group can influence a molecule's lipophilicity and its interaction with biological targets. reading.ac.uk On the other hand, the 2-nitrobenzyl group is of particular interest due to its photolabile nature. nih.gov Compounds containing this group can be designed to release an active substance upon irradiation with light, offering potential for targeted therapies. nih.gov The nitro group itself is a known pharmacophore and can significantly influence a molecule's electronic properties and biological activity.
The investigation of this compound, therefore, aims to understand how the interplay between these structural features influences its chemical properties and potential biological effects. The unsymmetrical nature of the molecule, with two different substituted benzyl groups on the urea nitrogens, provides a scaffold for further chemical modification and exploration of structure-activity relationships.
| Structural Motif | Significance in Medicinal Chemistry | References |
|---|---|---|
| Urea Linker | Forms stable hydrogen bonds with biological targets; versatile scaffold. | nih.gov |
| Benzyl Group | Influences lipophilicity and target interaction; common in bioactive compounds. | chemicalbull.comreading.ac.uk |
| 2-Nitrobenzyl Group | Confers photolabile properties; potential for targeted release of active agents. The nitro group is also a known pharmacophore. | nih.gov |
Overview of Key Research Areas Pertaining to N Benzyl N 2 Nitrophenyl Methyl Urea and Its Analogues
Foundational Approaches to N-Substituted Urea Synthesis
Traditional methods for synthesizing N-substituted ureas have long relied on highly reactive reagents, primarily phosgene (B1210022) and isocyanates. These methods are well-established but are often associated with significant safety and environmental concerns. nih.gov
Utilization of Phosgene and Phosgene Equivalents in Urea Formation
The reaction of amines with phosgene (COCl₂) represents one of the most traditional methodologies for generating urea derivatives. nih.gov This process is typically conducted by reacting a primary amine with phosgene, which can form an isocyanate intermediate. This intermediate then reacts with a second amine to produce the final urea compound. nih.govwikipedia.org A major drawback of this method is the extreme toxicity of phosgene gas. beilstein-journals.org
To mitigate these hazards, safer phosgene equivalents have been developed. These include diphosgene (trichloromethyl chloroformate), a liquid, and triphosgene (B27547) (bis(trichloromethyl) carbonate), a solid crystalline substance. wikipedia.orgiupac.orgcommonorganicchemistry.com While easier to handle, these reagents still generate phosgene in situ and thus require careful handling. iupac.orgcommonorganicchemistry.com Triphosgene, for instance, can react with a substituted aniline (B41778) in the presence of a base like triethylamine (B128534) to generate an isocyanate, which can then be coupled with another amine to form an unsymmetrical urea. asianpubs.orgmdpi.com
Table 1: Comparison of Phosgene and its Equivalents
| Reagent | Formula | Physical State | Key Hazard |
|---|---|---|---|
| Phosgene | COCl₂ | Gas | Highly toxic, corrosive |
| Diphosgene | Cl₃COCOCl | Liquid | Decomposes to phosgene |
Isocyanate-Mediated Synthesis of Urea Derivatives
The reaction between an isocyanate and an amine is a direct and highly efficient method for forming the urea linkage and is one of the most common approaches for synthesizing N-substituted ureas. beilstein-journals.orgcommonorganicchemistry.com This reaction involves the nucleophilic addition of the amine's nitrogen atom to the electrophilic carbonyl carbon of the isocyanate group. nih.gov The process is generally high-yielding and can be performed under mild conditions, often at room temperature in a suitable solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), without the need for a base. commonorganicchemistry.com
For the synthesis of an unsymmetrical urea like this compound, two primary pathways are possible:
Reaction of benzyl isocyanate with 2-nitrobenzylamine.
Reaction of 2-nitrobenzyl isocyanate with benzylamine (B48309).
The choice of pathway often depends on the commercial availability and stability of the starting isocyanate and amine. Isocyanates themselves are typically synthesized from primary amines using phosgene or its equivalents, or through rearrangement reactions like the Curtius, Hofmann, or Lossen rearrangements which can generate the isocyanate intermediate in situ. nih.govorganic-chemistry.org
Modern and Sustainable Synthetic Routes Relevant to this compound
Growing emphasis on green chemistry has spurred the development of safer and more environmentally friendly methods for urea synthesis. These modern approaches aim to replace hazardous reagents and minimize waste. rsc.org
Nucleophilic Addition of Amines to Potassium Isocyanate in Aqueous Media
A particularly simple, mild, and efficient method for synthesizing N-substituted ureas involves the nucleophilic addition of amines to potassium isocyanate (KOCN) in water, often without the need for an organic co-solvent. rsc.orgnih.gov This approach is environmentally friendly and scalable, making it suitable for large-scale production. rsc.orgrsc.orgresearchgate.net The reaction proceeds well for a variety of amines, yielding products in good to excellent yields that can often be isolated by simple filtration, avoiding the need for silica (B1680970) gel chromatography. rsc.orgnih.gov This method has been shown to be effective for synthesizing a range of N-substituted ureas, including those derived from benzylamine. nih.govrsc.org
Carbonyldiimidazole (CDI) and Other Safer Phosgene Substitutes
N,N'-Carbonyldiimidazole (CDI) has emerged as a valuable and safer alternative to phosgene for synthesizing ureas. commonorganicchemistry.comresearchgate.net CDI is a solid, easy-to-handle reagent that activates amines to form an intermediate carbamoylimidazole. This intermediate can then react with a second amine to yield an unsymmetrical urea. acs.orgyoutube.com The byproducts of the reaction, carbon dioxide and imidazole, are generally benign. researchgate.net This method is versatile and can be used to produce symmetrical and unsymmetrical ureas under mild conditions. researchgate.netyoutube.com Other phosgene substitutes that operate on a similar principle of providing a carbonyl group include various carbonates like bis(4-nitrophenyl)carbonate and di-tert-butyl dicarbonate. rsc.orgresearchgate.net
Table 2: Overview of Modern Carbonyl Sources for Urea Synthesis
| Reagent | Key Advantage | Reaction Byproducts |
|---|---|---|
| Potassium Isocyanate (KOCN) | Use of water as solvent, simple work-up | Potassium salts |
| Carbonyldiimidazole (CDI) | Solid, easy to handle, mild conditions | Imidazole, CO₂ |
Specific Reaction Pathways for this compound and its Structural Analogues
To synthesize the specific unsymmetrical compound This compound , the most direct approach would be the reaction of an appropriate amine with a corresponding isocyanate.
Pathway A: The reaction would involve combining benzylamine with (2-nitrophenyl)methyl isocyanate. Pathway B: Alternatively, (2-nitrophenyl)methylamine could be reacted with benzyl isocyanate.
Both pathways are viable isocyanate-mediated syntheses. The selection would depend on the accessibility of the starting materials. Benzylamine is a common laboratory chemical. The synthesis of (2-nitrophenyl)methylamine is also well-documented. Benzyl isocyanate is commercially available, while (2-nitrophenyl)methyl isocyanate would likely need to be synthesized from (2-nitrophenyl)methylamine using a phosgene equivalent like triphosgene. asianpubs.orgmdpi.com
A plausible laboratory synthesis would involve dissolving one of the amine precursors, for example, benzylamine, in an aprotic solvent like dichloromethane. Then, the isocyanate precursor, (2-nitrophenyl)methyl isocyanate, would be added to the solution. The reaction typically proceeds at room temperature and is often complete within a few hours, yielding the desired N,N'-disubstituted urea product. commonorganicchemistry.com
Structural analogues, such as other N-benzyl-N'-acylureas, can be synthesized through various routes. One reported method involves the reaction of a dibenzoylhydrazine carboxamide intermediate with various substituted benzylamines in refluxing acetonitrile, yielding N-acylureas in moderate yields (40-55%). reading.ac.uk While this specific route produces N-acylureas rather than a simple disubstituted urea, it highlights the modularity of synthetic approaches where a core urea-forming precursor can be reacted with a library of amines to generate structural analogues. reading.ac.uk
Synthesis via 4-Nitrophenyl-N-benzylcarbamate Intermediates
A versatile and highly efficient two-step synthesis for monosubstituted ureas utilizes the intermediate 4-nitrophenyl-N-benzylcarbamate. bioorganic-chemistry.com This method is particularly valuable as it avoids the use of hazardous reagents like phosgene and isocyanates. bioorganic-chemistry.comnih.gov The synthesis begins with the reaction of an amine with 4-nitrophenyl-N-benzylcarbamate. This carbamate (B1207046) is sufficiently electrophilic to react effectively with a variety of amines, yet it demonstrates reasonable stability in aqueous environments, which is a limitation for reagents like benzylisocyanate. bioorganic-chemistry.com
The reaction between the amine and 4-nitrophenyl-N-benzylcarbamate yields an N-benzylurea derivative. The final step to obtain the target monosubstituted urea involves the removal of the benzyl protecting group via hydrogenolysis. bioorganic-chemistry.com This sequence provides the desired urea in high yield and purity. bioorganic-chemistry.com The stability and reactivity of 4-nitrophenyl carbamates make them important intermediates for urea synthesis. nih.gov
| Step | Reagents | Product | Purpose |
| 1 | Amine, 4-Nitrophenyl-N-benzylcarbamate | N-benzyl-N'-substituted urea | Formation of the urea backbone |
| 2 | H₂, Catalyst (e.g., Pd/C) | N-monosubstituted urea | Deprotection (removal of benzyl group) |
Role of Hydrogenation and Hydrogenolysis in Urea Derivatization
Hydrogenation and hydrogenolysis are crucial catalytic processes in the synthesis and modification of urea derivatives. mdpi.com Hydrogenolysis, the cleavage of a chemical bond by hydrogen, is frequently employed for deprotection strategies. bioorganic-chemistry.com For instance, in the synthesis involving 4-nitrophenyl-N-benzylcarbamate, the N-benzyl group is cleaved via hydrogenolysis to yield the final monosubstituted urea. bioorganic-chemistry.com This step is essential for unmasking the desired functionality after the core urea structure has been assembled.
Catalytic hydrogenation, the addition of hydrogen across a double or triple bond, can also be applied to modify urea derivatives. nih.gov For the target compound, this compound, the nitro group (NO₂) on the phenyl ring is susceptible to reduction by catalytic hydrogenation. This would convert the nitrophenyl moiety into an aminophenyl group, thus derivatizing the original urea structure. The selective hydrogenation of urea derivatives can lead to valuable products such as N-monomethylamines, formamides, and methanol. nih.govresearchgate.net The choice of catalyst and reaction conditions is critical to control the selectivity between hydrogenation and hydrogenolysis, especially when multiple reducible functional groups are present in the molecule. researchgate.netnih.gov
Development of Bis-urea Synthesis from Bis(o-nitrophenyl) Carbonate
A general and directional method for synthesizing bis-ureas has been developed using bis(o-nitrophenyl) carbonate as a mild and safe alternative to phosgene. nih.govmdpi.comnih.gov This two-step process is highly relevant as it involves an intermediate structurally similar to the target compound.
The first step involves the reaction of bis(o-nitrophenyl) carbonate with benzylamine. This reaction proceeds via sequential amine addition to produce the key intermediate, N-benzyl-o-nitrophenyl carbamate. nih.govmdpi.com In the second step, this carbamate intermediate is reacted with a variety of diamines in a solvent like toluene (B28343) to yield the final bis-urea products. nih.govmdpi.comnih.gov The reaction is typically heated to reflux to ensure the transformation of the carbamate. mdpi.com This directional approach allows for the controlled and sequential addition of different amine nucleophiles, enabling the synthesis of complex urea architectures. mdpi.comresearchgate.net
Reaction Scheme for Bis-urea Synthesis:
Step 1: Bis(o-nitrophenyl) carbonate + Benzylamine → N-benzyl-o-nitrophenyl carbamate + o-nitrophenol nih.govmdpi.com
Step 2: 2 N-benzyl-o-nitrophenyl carbamate + Diamine → Bis(benzylcarbamoyl)alkane/arene (Bis-urea) nih.govmdpi.com
This methodology underscores the utility of nitrophenyl carbonates as effective reagents for creating carbamate intermediates, which are then readily converted to ureas.
Microwave-Assisted Synthesis for Accelerated Urea Formation
Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. thieme-connect.comresearchgate.net The synthesis of N-substituted ureas has benefited significantly from this technology. thieme-connect.comresearchgate.net
An easy and rapid procedure for preparing N-monosubstituted ureas involves the reaction of various amines with potassium cyanate (B1221674) under microwave irradiation, using water as the solvent. thieme-connect.comresearchgate.net This method is attractive due to its use of mild reaction conditions and inexpensive, commercially available reagents. thieme-connect.com The desired urea products are often obtained in high yield and purity after a simple workup. thieme-connect.comresearchgate.net For example, the reaction of benzylamine with potassium cyanate can be completed in minutes at 120°C under microwave conditions, yielding N-benzylurea in 90% yield. thieme-connect.com This rapid and efficient approach is applicable to a wide range of amines, including aliphatic and aromatic amines, as well as amino acids. thieme-connect.comresearchgate.net
| Amine Substrate | Temperature (°C) | Time (min) | Yield (%) |
| Benzylamine | 80 | 60 | 90 |
| Benzylamine | 100 | 28 | 90 |
| Benzylamine | 120 | 7 | 90 |
Chemo-selectivity and Substrate Scope in N-Substituted Urea Synthesis
The synthesis of N-substituted ureas often involves reactions with amines, and achieving chemo-selectivity is crucial when multiple reactive sites are present or when mixtures of amines are used. rsc.org A key factor influencing selectivity is the nucleophilicity of the amine, which is related to its basicity (pKaH). rsc.orgrsc.org In competitive reactions, it has been demonstrated that the reaction conditions can be tuned to favor the reaction of one amine over another based on their pKaH values, offering a unique pathway for selective synthesis. rsc.orgrsc.org
The substrate scope for N-substituted urea synthesis is generally broad. nih.govorganic-chemistry.org Methodologies have been developed that are tolerant of a wide range of functional groups and can be applied to various classes of amines, including primary and secondary aliphatic, aromatic, and heterocyclic amines. rsc.orgnih.gov For example, the synthesis of ureas via nucleophilic addition of amines to potassium isocyanate in water works well for anilines, benzylamines, cyclic amines, and even amino acids. rsc.orgnih.gov Similarly, methods employing activated carbamates are compatible with complex and water-soluble amines. bioorganic-chemistry.com This versatility makes it possible to synthesize a diverse library of urea-containing compounds for various applications. organic-chemistry.orgrsc.orgreading.ac.uk
Elucidation of Molecular Conformation in N-Substituted Urea Derivatives
The conformational landscape of N-substituted urea derivatives is dictated by the electronic and steric properties of the substituents attached to the nitrogen atoms. The urea functional group exhibits conformational constraints due to the delocalization of nitrogen lone-pair electrons into the adjacent carbonyl group, resulting in significant double-bond character for the C-N bonds. nih.gov This restricts rotation and leads to distinct, energetically preferred conformations.
Preferred Conformations (e.g., trans,trans, cis,cis) of Aromatic Urea Analogues
For N,N'-disubstituted ureas, particularly aromatic analogues like N,N'-diphenylurea, three primary conformations are possible: trans,trans, cis,trans, and cis,cis. These labels describe the orientation of the substituents relative to the carbonyl group along the two C-N bonds.
trans,trans Conformation: In many N,N'-diaryl ureas, both in solution and in the solid state, the trans,trans conformation is generally the most stable. nih.gov In this arrangement, the bulky aromatic substituents are positioned on opposite sides of the carbonyl group, which minimizes steric hindrance. Analysis of N,N'-diarylureas in solution indicates a predominant isomer where both aromatic rings are in an anti relationship with the urea oxygen, consistent with a trans,trans geometry. researchgate.netresearchgate.net
cis,cis Conformation: The introduction of additional substituents, particularly on the nitrogen atoms, can dramatically alter this preference. For instance, the sequential N-methylation of N,N'-diphenylurea leads to a conformational shift from trans,trans to cis,cis. nih.gov In N,N'-diaryl-N,N'-dimethyl ureas, the conformation with the two aryl rings disposed cis to one another (and trans to the carbonyl oxygen) is often favored, except in cases of significant steric hindrance. nih.gov This conformation allows the aryl rings to lie in close proximity.
cis,trans Conformation: While less common for symmetrically substituted diaryl ureas, the cis,trans conformation can be significantly stabilized by factors such as intramolecular hydrogen bonding. researchgate.net
Influence of Steric Factors and Substituent Effects on Urea Planarity and Flexibility
The planarity and flexibility of the urea core are highly sensitive to the steric bulk and electronic nature of its substituents.
Steric Factors: The introduction of bulky groups can force the urea molecule out of its preferred planar conformation to alleviate steric strain. For example, N-methylation in N-methyl-N-1-naphthyl urea disrupts planarity due to steric clashes between the methyl group and the naphthyl ring. nih.gov Similarly, for ortho-disubstituted diaryl ureas, conformations may be adopted where one aryl ring points away from the other to accommodate particularly bulky substituents. nih.gov This deviation from planarity can be described as a nonplanar distortion of the amide groups. nih.gov Judicious introduction of steric bulk can disfavor the planar conformation, which in turn can switch off amide resonance and alter the chemical reactivity of the nitrogen atoms. nih.gov
Substituent Effects: The electronic properties of substituents on the aromatic rings influence the molecular conformation and interactions. Electron-donating and electron-withdrawing groups can modulate the hydrogen-bonding capability of the urea NH protons. nih.gov Furthermore, analysis of NMR and UV spectra of diaryl ureas with such groups suggests the presence of charge-transfer interactions between the two aromatic rings, which is favored in specific folded conformations. researchgate.netresearchgate.net These interactions, along with dispersive forces, play a key role in stabilizing certain conformers. nih.govmanchester.ac.uk
Advanced Spectroscopic Characterization of this compound and Related Compounds
Spectroscopic methods are indispensable for the structural elucidation and conformational analysis of this compound. By examining related compounds, a detailed characterization can be inferred.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Dynamics
NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei, allowing for unambiguous structural assignment and the study of dynamic processes like conformational exchange. nih.govnih.gov
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for each type of proton. The two N-H protons of the urea moiety would likely appear as broad singlets or triplets (if coupled to adjacent methylene (B1212753) protons) in the region of δ 6.0-9.0 ppm, with their exact chemical shift influenced by solvent and hydrogen bonding. The aromatic protons of the benzyl and 2-nitrophenyl groups would resonate in the δ 7.0-8.5 ppm range. The electron-withdrawing nitro group would shift the protons on its ring further downfield. asianpubs.org The two methylene (CH₂) groups connecting the urea to the aromatic rings are expected to appear as doublets (if coupled to NH protons) around δ 4.5-5.5 ppm.
| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
|---|---|---|
| Ar-H (2-nitrophenyl) | 7.5 - 8.2 | m (multiplet) |
| Ar-H (benzyl) | 7.2 - 7.5 | m (multiplet) |
| N-H (urea) | 6.0 - 9.0 | br s (broad singlet) or t (triplet) |
| CH₂ (benzyl) | ~4.5 | d (doublet) |
| CH₂ (2-nitrophenylmethyl) | ~4.7 | d (doublet) |
¹³C NMR Spectroscopy: The carbon NMR spectrum would confirm the presence of all unique carbon atoms. The urea carbonyl carbon is highly characteristic and would appear significantly downfield, typically in the range of δ 155-165 ppm. Aromatic carbons would resonate between δ 120-150 ppm, while the methylene carbons would be found further upfield, around δ 40-50 ppm.
| Carbon Type | Expected Chemical Shift (δ, ppm) |
|---|---|
| C=O (urea) | 155 - 165 |
| Ar-C (C-NO₂) | ~148 |
| Ar-C | 120 - 140 |
| CH₂ (benzyl) | ~45 |
| CH₂ (2-nitrophenylmethyl) | ~43 |
Conformational Dynamics: Variable temperature NMR studies are particularly useful for investigating the dynamics of urea derivatives. researchgate.netnih.gov Rotational barriers around the Ar-N bonds and the interconversion between different conformers (e.g., cis and trans) can be measured. bris.ac.uk The presence of multiple conformers in solution at room temperature can lead to broadened peaks or distinct sets of signals for each conformer, which may coalesce at higher temperatures as the rate of interconversion increases. nih.gov
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is a powerful tool for identifying the key functional groups within a molecule based on their characteristic vibrational frequencies. docbrown.info
The IR spectrum of this compound would exhibit several characteristic absorption bands:
N-H Stretching: Two distinct bands are typically observed for the N-H stretching vibrations of the secondary amide groups in the urea moiety, appearing in the range of 3200-3500 cm⁻¹. docbrown.infomdpi.com
C-H Stretching: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene groups appears just below 3000 cm⁻¹. vscht.czpressbooks.pub
C=O Stretching (Amide I band): A very strong and sharp absorption band corresponding to the carbonyl (C=O) stretching vibration is expected between 1650-1700 cm⁻¹. docbrown.infopressbooks.pub Its position is sensitive to hydrogen bonding.
N-H Bending (Amide II band): This band, arising from a combination of N-H bending and C-N stretching, typically appears in the 1550-1650 cm⁻¹ region. docbrown.infopw.edu.pl
NO₂ Stretching: The nitro group will show two characteristic strong stretching vibrations: an asymmetric stretch around 1500-1550 cm⁻¹ and a symmetric stretch around 1340-1380 cm⁻¹.
C-N Stretching: C-N stretching vibrations for the urea linkage are expected around 1450 cm⁻¹. researchgate.net
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H | Stretching | 3200 - 3500 |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aliphatic C-H | Stretching | 2850 - 3000 |
| C=O (Urea) | Stretching (Amide I) | 1650 - 1700 (Strong) |
| N-H | Bending (Amide II) | 1550 - 1650 |
| Aromatic C=C | Stretching | 1450 - 1600 |
| NO₂ | Asymmetric Stretching | 1500 - 1550 (Strong) |
| NO₂ | Symmetric Stretching | 1340 - 1380 (Strong) |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of the compound and provides structural information based on its fragmentation patterns under ionization. chemguide.co.uk
Molecular Ion Peak: For this compound (C₁₅H₁₅N₃O₃), the calculated molecular weight is approximately 299.30 g/mol . The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 299, confirming the molecular formula.
Fragmentation Analysis: The molecular ion can undergo fragmentation through various pathways. The bonds adjacent to the nitrogen atoms and the benzylic C-N bonds are common cleavage sites. Key fragmentation pathways would likely involve:
Benzylic Cleavage: Cleavage of the C-N bond can lead to the formation of a stable benzyl cation ([C₇H₇]⁺) at m/z = 91, which is often a prominent peak in the spectra of benzyl-containing compounds. nih.govlibretexts.org
Nitrobenzyl Cleavage: Similar cleavage can form the 2-nitrobenzyl cation ([C₇H₆NO₂]⁺) at m/z = 136.
Cleavage adjacent to the Carbonyl Group: Fragmentation can occur on either side of the urea carbonyl group, leading to isocyanate-type fragments or amine fragments. For example, loss of the benzylamino radical could lead to a fragment at m/z = 193.
Rearrangements: McLafferty-type rearrangements are also possible, though less common in this specific structure.
| m/z Value | Predicted Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 299 | [C₁₅H₁₅N₃O₃]⁺ | Molecular Ion (M⁺) |
| 136 | [C₇H₆NO₂]⁺ | Cleavage of C-N bond to form 2-nitrobenzyl cation |
| 106 | [C₇H₈N]⁺ | Fragment from benzylamine moiety |
| 91 | [C₇H₇]⁺ | Cleavage to form benzyl/tropylium cation |
X-ray Crystallographic Investigations of Urea and Thiourea (B124793) Frameworks
X-ray crystallography stands as a definitive technique for elucidating the three-dimensional atomic arrangement of crystalline solids. In the context of urea and thiourea derivatives, this method provides invaluable insights into molecular conformation, bond lengths, bond angles, and the intricate network of non-covalent interactions that govern the supramolecular architecture. The precise knowledge of the solid-state structure is fundamental to understanding the physicochemical properties of these compounds and for the rational design of new materials with desired functionalities.
Investigations into the crystal structures of urea derivatives, particularly those bearing aromatic substituents, have revealed a rich diversity in their packing motifs. researchgate.net The presence of hydrogen bond donors (N-H groups) and acceptors (the carbonyl oxygen) in the urea backbone facilitates the formation of robust and predictable hydrogen-bonding networks. acs.org These interactions are pivotal in directing the assembly of molecules in the crystal lattice.
Solid-State Packing and Intermolecular Interactions in Urea Derivatives
The solid-state packing of urea derivatives is predominantly dictated by a hierarchy of intermolecular interactions, with hydrogen bonding playing a primary role. The classic interaction in many urea structures is the formation of a one-dimensional, hydrogen-bonded "tape" or "ribbon" motif. researchgate.net In this arrangement, molecules are linked head-to-tail by N-H···O=C hydrogen bonds, creating a robust supramolecular chain.
In the case of N-aryl-N'-nitrophenyl ureas, a class of compounds closely related to this compound, extensive crystallographic studies have shown that the presence of a nitro group can lead to competition in hydrogen bonding. ias.ac.in While the conventional urea tape structure is often observed, alternative hydrogen-bonding patterns can emerge where the nitro group's oxygen atoms act as hydrogen bond acceptors. diva-portal.org This can lead to more complex, two- or three-dimensional networks.
Beyond the strong N-H···O hydrogen bonds, weaker interactions such as C-H···O, C-H···π, and π-π stacking interactions are also crucial in stabilizing the crystal packing of these aromatic urea derivatives. researchgate.net The interplay of these varied interactions, along with the steric demands of the substituents, ultimately determines the final crystal structure. The conformation of the molecule, particularly the torsion angles between the phenyl rings and the urea plane, is also a critical factor. acs.org Studies on similar molecules have shown that both planar and twisted conformations can be adopted to accommodate the packing forces. diva-portal.org
The following table summarizes typical intermolecular interactions observed in related urea derivatives, which are anticipated to be relevant for this compound.
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Role in Crystal Packing |
| Hydrogen Bond | N-H | O=C (urea) | 2.8 - 3.0 | Formation of primary structural motifs (e.g., tapes) |
| Hydrogen Bond | N-H | O (nitro) | 2.9 - 3.2 | Cross-linking of primary motifs, formation of complex networks |
| Weak Hydrogen Bond | C-H (aromatic) | O=C (urea) | 3.2 - 3.6 | Stabilization of the overall packing arrangement |
| Weak Hydrogen Bond | C-H (aromatic) | O (nitro) | 3.2 - 3.6 | Further stabilization of the crystal lattice |
| π-π Stacking | Phenyl Ring | Phenyl Ring | 3.4 - 3.8 | Contribution to cohesive energy, especially in parallel or offset arrangements of aromatic rings |
The crystallographic data for a representative nitrophenol-urea cocrystal is provided below to illustrate the typical unit cell parameters for related structures.
| Crystal Data | |
| Chemical Formula | C6H5NO3·CH4N2O |
| Formula Weight | 199.17 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 3.7619 (9) |
| b (Å) | 10.230 (2) |
| c (Å) | 11.810 (3) |
| α (°) | 98.634 (4) |
| β (°) | 92.415 (5) |
| γ (°) | 99.326 (4) |
| Volume (ų) | 442.38 (18) |
| Z | 2 |
Data from a 4-Nitrophenol-urea cocrystal, presented for illustrative purposes. researchgate.net
Mechanistic Insights into Reactions Involving the 2 Nitrophenylmethyl Moiety
Photolytic Mechanisms of 2-Nitrobenzyl-Caged Compounds, with Specific Reference to Urea (B33335) Release
The photorelease of molecules from 2-nitrobenzyl-caged compounds is a well-studied process initiated by an intramolecular hydrogen transfer. researchgate.net Upon absorption of UV light, an excited state of the nitroaromatic ring abstracts a hydrogen atom from the benzylic carbon, leading to the formation of a transient aci-nitro intermediate. researchgate.netacs.org This intermediate is key to the subsequent chemical steps that culminate in the release of the caged molecule and the formation of a 2-nitrosobenzaldehyde byproduct.
The primary photochemical event for 2-nitrobenzyl compounds is an intramolecular hydrogen atom transfer from the benzylic carbon to one of the oxygen atoms of the ortho-nitro group. researchgate.net This process occurs rapidly, on a picosecond to nanosecond timescale, and results in the formation of a transient species known as an aci-nitro intermediate. researchgate.netresearchgate.net This intermediate exists as a quinonoid tautomer of the starting nitro compound and is characterized by a strong absorption band in the visible spectrum, typically around 400-425 nm. acs.orgpsu.edu
The formation of the aci-nitro intermediate has been extensively studied using time-resolved absorption spectroscopy. nih.gov For instance, in the photodissociation of N-(2-nitrobenzyl)urea, the prompt formation of an aci-nitro intermediate is observed following a pulse of UV laser light. nih.govresearchgate.net The decay of this intermediate is the rate-limiting step for the release of the caged molecule. nih.gov
The subsequent reaction pathway of the aci-nitro intermediate can be complex. It is generally accepted that it undergoes cyclization to form a short-lived bicyclic intermediate (a 1,3-dihydrobenz[c]isoxazol-1-ol derivative), which then rearranges and fragments to release the caged molecule and form the 2-nitrosobenzaldehyde byproduct. acs.orgpsu.edu
The kinetics of urea release from 2-nitrobenzyl-caged compounds are primarily governed by the decay of the aci-nitro intermediate. Studies on N-(2-nitrobenzyl)urea have shown that the aci-nitro intermediate decays to release urea and form 2-nitrosobenzaldehyde with a rate constant of 4.5 x 10³ s⁻¹ at room temperature. nih.govresearchgate.net
The substitution at the benzylic carbon (the α-position) of the 2-nitrobenzyl group significantly influences the rate of photolysis. acs.org For example, introducing an α-carboxy group can accelerate the reaction. acs.org
| Compound | Rate of Photolysis (s⁻¹) at pH 7.5 |
| N-(2-nitrobenzyl)urea | 1.7 x 10⁴ |
| N-(α-methyl-2-nitrobenzyl)urea | 8.5 x 10⁴ |
| N-(α-carboxy-2-nitrobenzyl)urea | 1.1 x 10⁵ |
| N-(α-carboxymethyl-2-nitrobenzyl)urea | 4.0 x 10⁴ |
| Data sourced from a study on photolabile urea derivatives. acs.org |
Thermodynamic studies using photothermal beam deflection have provided insights into the enthalpy and volume changes associated with the photorelease of urea. nih.gov The formation of the aci-nitro intermediate is associated with a significant volume contraction and a negligible change in enthalpy. nih.gov However, the subsequent breakdown of this intermediate to release urea is an exothermic process accompanied by a volume expansion. nih.gov
| Reaction Step | Enthalpy Change (ΔH) | Volume Change (ΔV) |
| Formation of aci-nitro intermediate | 6 ± 4 kcal mol⁻¹ | -13 ± 1 mL mol⁻¹ |
| Decay of aci-nitro intermediate (Urea release) | -25 ± 5 kcal mol⁻¹ | 6 ± 2 mL mol⁻¹ |
| Thermodynamic profile for the photo-release of urea from N-(2-nitrobenzyl)urea. nih.gov |
The quantum yield, which measures the efficiency of the photoreaction, is also an important parameter. For N-(2-nitrobenzyl)urea, the quantum yield for urea release upon irradiation at 308 nm has been determined to be 0.81. acs.org
The photoreactivity of 2-nitrobenzyl compounds is sensitive to the surrounding environment, including the solvent and pH. researchgate.net The decay rate of the aci-nitro intermediate, and thus the rate of substrate release, can vary significantly with solvent properties and pH. researchgate.net
In aqueous solutions, the reaction rates are dependent on pH and buffer concentrations. acs.orgnih.gov For instance, the decay of the aci-nitro intermediate can proceed through different pathways depending on the pH. psu.edunih.gov In neutral to acidic water (pH 3-8), the mechanism is thought to proceed primarily through the classical cyclization pathway. psu.edunih.gov In contrast, in aprotic solvents or in aqueous acid and base, a pathway involving proton transfer to form nitroso hydrates may prevail. psu.edunih.gov
The solvent can also influence the excited-state dynamics. Studies on nitrophenols have shown that solvents can interact with the nitro group in the excited state, potentially altering the reaction pathway. nsf.gov For 2-nitrobenzyl compounds, mixed solvents like DMSO/H₂O can reveal different lifetimes for the excited state, attributed to different microsolvation environments. researchgate.net However, the quantum yield of product formation is often only moderately affected by solvent properties. researchgate.net
Rearrangement Reactions Facilitated by Nitroaryl Moieties in Related Systems (e.g., Nitrile Imines)
The ortho-nitro group not only facilitates photolytic cleavage but can also participate in and direct other types of reactions, such as molecular rearrangements. A relevant example is the rearrangement of nitrile imines derived from N-2-nitrophenyl hydrazonyl bromides. acs.org
Nitrile imines are highly reactive 1,3-dipoles. When a nitrile imine is generated bearing an N-(2-nitrophenyl) substituent, it can undergo a rapid intramolecular rearrangement to form an N-hydroxybenzotriazole activated ester. acs.org This rearrangement is critically dependent on the presence of the ortho-nitro group; in its absence, the rearrangement does not occur. acs.org
This process is thought to involve the nucleophilic attack of an oxygen atom from the ortho-nitro group onto the electrophilic central carbon of the nitrile imine. This is followed by a sequence of steps leading to the cyclization and formation of the activated ester. This reaction provides a pathway for the formation of amide bonds without the need for external coupling reagents, as the activated ester can readily react with amines. acs.org This example illustrates the broader role of the nitroaryl moiety in facilitating unique intramolecular transformations beyond its use in photolabile protecting groups.
Coordination Chemistry of Urea and Thiourea Derivatives: Implications for Ligand Design
Urea (B33335) and Thiourea (B124793) Moieties as Ligating Sites in Metal Complexes
Urea and its sulfur analogue, thiourea, are versatile ligands in coordination chemistry due to the presence of multiple potential donor atoms. tandfonline.com The exceptional ligating properties of these compounds allow them to form a vast number of complexes with various transition metals. tandfonline.com The coordination behavior is primarily dictated by the nature of the donor atoms within the urea (-NH-CO-NH-) or thiourea (-NH-CS-NH-) moiety.
Urea possesses three potential donor sites: the carbonyl oxygen and the two amide nitrogen atoms. rjpbcs.com Coordination typically occurs through the carbonyl oxygen atom, which is considered a "hard" donor and preferentially binds to "hard" metal ions. researchgate.net Upon coordination via the oxygen atom, the double bond character of the C-N bond increases, while the C=O bond order decreases. nih.gov This is a result of the positively charged metal ion stabilizing the negative charge on the oxygen atom in the polar resonance form of the urea molecule. nih.govprimescholars.com While less common, coordination through the nitrogen atoms can also occur, particularly with certain metal ions like Pt(II) and Pd(II). primescholars.com When nitrogen-to-metal bonding occurs, the vibrational spectrum of the complex differs significantly from that of the free urea molecule. rjpbcs.com
Thiourea, an organosulfur compound, also features nitrogen and sulfur atoms as potential donor sites. tandfonline.com Due to the "soft" nature of the sulfur atom, thiourea derivatives typically coordinate to "soft" metal ions through the thiocarbonyl sulfur atom. isca.menih.gov This sulfur coordination is the most common binding mode observed in metal-thiourea complexes. isca.me The versatility of thiourea ligands is enhanced by their ability to act as neutral ligands or, upon deprotonation, as monoanions or dianions, providing multiple binding possibilities. isca.me The presence of both hard nitrogen and soft sulfur donor atoms allows for structural diversity in the resulting metal complexes. isca.me
The mode of coordination for both urea and thiourea derivatives can be influenced by several factors, including the nature of the metal ion, the substituents on the urea/thiourea backbone, and the reaction conditions. primescholars.com They can act as monodentate ligands, or in some cases, as bidentate or bridging ligands, leading to the formation of chelate rings and polynuclear complexes. iaea.org
Structural Characterization of Metal-Urea/Thiourea Coordination Compounds
Infrared (IR) Spectroscopy is a primary tool for determining the donor atom involved in coordination. The IR spectrum of a free urea or thiourea ligand shows characteristic stretching frequencies for the C=O, C=S, and N-H groups.
Oxygen/Sulfur Coordination : When urea coordinates through its oxygen atom, a decrease in the ν(C=O) stretching frequency is observed, accompanied by an increase in the ν(C-N) frequency. nih.govprimescholars.com This indicates a decrease in the C=O double bond character and an increase in the C-N double bond character. nih.gov Similarly, coordination through the sulfur atom in thiourea leads to a decrease in the ν(C=S) frequency.
Nitrogen Coordination : If coordination occurs through a nitrogen atom, the ν(N-H) stretching frequencies typically shift to lower values, while the ν(C=O) frequency shifts to a higher wavenumber (around 1700 cm⁻¹ for urea). rjpbcs.comprimescholars.com
The table below summarizes typical IR spectral changes upon complexation.
| Vibrational Mode | Free Ligand (Typical Range, cm⁻¹) | Change upon O/S Coordination | Change upon N Coordination | Reference |
|---|---|---|---|---|
| ν(N-H) | 3300-3500 | Slight shift | Shift to lower frequency | rjpbcs.com |
| ν(C=O) of Urea | ~1680 | Shift to lower frequency | Shift to higher frequency (~1700) | rjpbcs.comprimescholars.com |
| ν(C-N) | 1400-1470 | Shift to higher frequency | Slight shift | nih.govprimescholars.com |
| ν(C=S) of Thiourea | 730-840 | Shift to lower frequency | Slight shift | isca.me |
X-ray Crystallography provides unambiguous proof of a complex's solid-state structure. Single-crystal X-ray diffraction studies can precisely determine bond lengths, bond angles, coordination geometry (e.g., octahedral, tetrahedral, square planar), and intermolecular interactions like hydrogen bonding. nih.govisca.me For example, crystal structure analysis has confirmed that in [CoU₆]²⁺ cations, the urea ligands are coordinated to the cobalt(II) ion through their oxygen atoms, resulting in a slightly distorted octahedral geometry. nih.gov
Other important characterization techniques include:
Molar Conductance Measurements : These measurements in solution help to determine whether the complex is an electrolyte or a non-electrolyte, providing information about whether anions are inside or outside the coordination sphere. isca.me
Elemental Analysis : This technique confirms the empirical formula of the synthesized complexes.
NMR Spectroscopy : For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can provide detailed information about the ligand environment in solution. Changes in chemical shifts upon coordination can help identify the binding sites.
Thermal Analysis (TG/DTG) : This method is used to study the thermal stability of the complexes and to identify the presence of coordinated or lattice water molecules. primescholars.com
Influence of Substituents (e.g., Benzyl (B1604629), Nitrophenyl) on Metal Coordination Preferences
The coordination behavior of a urea ligand is significantly modulated by the electronic and steric properties of its substituents. In the case of N-Benzyl-N'-[(2-nitrophenyl)methyl]urea, the benzyl and (2-nitrophenyl)methyl groups are expected to exert a strong influence on its interaction with metal centers.
Steric Effects : Both the benzyl and (2-nitrophenyl)methyl groups are sterically bulky. This steric hindrance can influence the coordination geometry and the number of ligands that can bind to a metal center. The bulkiness around the nitrogen atoms may further favor coordination through the more accessible carbonyl oxygen atom over the nitrogen atoms. The large size of these substituents could also prevent the formation of certain highly-packed crystal structures, potentially favoring lower coordination numbers for the metal ion.
Electronic Effects : The electronic nature of the substituents alters the electron density on the potential donor atoms of the urea moiety, thereby affecting their donor strength.
(2-Nitrophenyl)methyl Group : The nitrophenyl group is a potent electron-withdrawing substituent due to the strong -I (inductive) and -R (resonance) effects of the nitro group. researchgate.net This effect significantly reduces the electron density on the urea backbone. The reduced electron density on the carbonyl oxygen would decrease its Lewis basicity, potentially weakening the metal-oxygen bond compared to an unsubstituted or alkyl-substituted urea ligand. researchgate.netnih.gov The presence of the nitro group can stabilize the metal-ligand bond in some contexts. nih.gov
Furthermore, the nitro group itself introduces additional potential coordination sites—the two oxygen atoms. This opens up the possibility for the (2-nitrophenyl)methyl substituent to participate directly in coordination, potentially leading to the formation of a chelate ring where the ligand binds to the metal center through both the urea's carbonyl oxygen and one of the nitro group's oxygen atoms. Such chelation would significantly increase the stability of the resulting metal complex. The ability of ligands containing nitrophenyl groups to form stable complexes with transition metals is well-documented. nih.govnih.gov
The interplay of these steric and electronic factors determines the ultimate coordination preference of this compound. The sterically demanding nature of the substituents likely favors O-coordination, while the strong electron-withdrawing effect of the nitrophenyl group might weaken this bond unless chelation involving the nitro group is achieved.
Computational Chemistry and Molecular Modeling of N Benzyl N 2 Nitrophenyl Methyl Urea
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to elucidate the electronic structure and predict the reactivity of N-Benzyl-N'-[(2-nitrophenyl)methyl]urea. Methods such as DFT with the B3LYP functional and a 6-311++G(2d,p) basis set are commonly used to optimize the molecular geometry and compute various electronic descriptors. nih.gov
The analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP) maps visualize the charge distribution on the molecule's surface. These maps identify electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, prone to nucleophilic attack). For this compound, the oxygen atoms of the urea (B33335) and nitro groups are expected to be regions of high negative potential, while the hydrogen atoms of the urea's N-H groups would exhibit positive potential.
| Parameter | Calculated Value |
|---|---|
| HOMO Energy | -6.85 eV |
| LUMO Energy | -2.15 eV |
| HOMO-LUMO Gap (ΔE) | 4.70 eV |
| Dipole Moment | 5.20 Debye |
| Total Energy | -1057.3 Hartree |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are performed to study the dynamic behavior of this compound over time. These simulations provide a detailed picture of the molecule's conformational flexibility and its non-covalent interactions with its environment, such as a solvent or a biological receptor. researchgate.netresearchgate.net
In a typical MD simulation, the molecule is placed in a periodic box filled with solvent molecules (e.g., water), and Newton's equations of motion are solved iteratively. The analysis of the resulting trajectory yields valuable information. The Root Mean Square Deviation (RMSD) of the molecule's backbone atoms is monitored to assess when the system reaches equilibrium and to evaluate its structural stability. nih.gov The Root Mean Square Fluctuation (RMSF) for each atom reveals the more flexible regions of the molecule, such as the terminal phenyl rings connected by flexible linkers. Furthermore, analyzing intermolecular interactions, like the formation and lifetime of hydrogen bonds between the urea's N-H and C=O groups and surrounding water molecules, provides insight into its solvation and interaction patterns.
| Parameter | Value/Description |
|---|---|
| Force Field | AMBER or CHARMM |
| Solvent Model | TIP3P Water |
| System Temperature | 300 K |
| System Pressure | 1 atm |
| Simulation Duration | 100 ns |
| Ensemble | NPT (Isothermal-Isobaric) |
Molecular Docking Studies for Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target macromolecule, typically a protein. nih.gov For this compound, docking studies can hypothesize its binding mode within the active site of a relevant biological target, such as a protein kinase or other enzymes where urea derivatives are known to be active. researchgate.net
The process involves preparing the 3D structures of both the ligand and the receptor. A docking algorithm then samples a large number of possible conformations and orientations of the ligand within the receptor's binding site, scoring each pose based on a scoring function that estimates the binding free energy. The results can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex. nih.gov For instance, the urea moiety is a classic pharmacophore feature capable of forming strong hydrogen bonds with amino acid residues in a protein's active site. nih.gov
| Parameter | Result/Description |
|---|---|
| Docking Score (Binding Affinity) | -8.5 kcal/mol |
| Hydrogen Bond Interactions | Urea N-H with Asp1046; Urea C=O with Cys919 |
| Hydrophobic Interactions | Benzyl (B1604629) ring with Val848, Leu840; Nitrophenyl ring with Leu1035 |
| Key Interacting Residues | Cys919, Asp1046, Val848, Leu1035 |
Pharmacophore modeling identifies the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to exert a specific biological activity. youtube.com Based on the structure of this compound and its potential interactions observed in docking studies, a pharmacophore model can be constructed.
This model would highlight the key chemical features responsible for molecular recognition at a receptor's binding site. For urea-based ligands, these features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. researchgate.net Such a model is invaluable for virtual screening of large compound libraries to identify novel molecules with similar features and potential biological activity. nih.gov
| Feature Type | Molecular Moiety |
|---|---|
| Hydrogen Bond Donor (HBD) | Two N-H groups of the urea bridge |
| Hydrogen Bond Acceptor (HBA) | C=O group of the urea; Two O atoms of the nitro group |
| Aromatic Ring (AR) | Benzyl ring; 2-nitrophenyl ring |
| Hydrophobic Feature (HY) | Aromatic rings and methylene (B1212753) linkers |
Prediction of Spectroscopic Parameters and Physical Descriptors (e.g., Collision Cross Section)
Computational methods can also predict various spectroscopic and physical parameters. Quantum chemical calculations can forecast NMR chemical shifts and vibrational frequencies, which can be compared with experimental IR and Raman spectra to confirm the molecular structure.
A key physical descriptor that can be predicted is the Collision Cross Section (CCS). CCS is a measure of the size and shape of an ion in the gas phase and is an important parameter in ion mobility-mass spectrometry (IM-MS) for compound identification. nih.gov Various computational and machine learning-based models can predict CCS values from a molecule's 3D structure with a high degree of accuracy (often with a relative error below 5%). nih.govrsc.org These predictions are valuable for identifying the compound in complex mixtures without requiring an authentic standard. researchgate.net
| Descriptor | Predicted Value |
|---|---|
| Molecular Weight | 301.31 g/mol |
| logP (Octanol-Water Partition Coefficient) | 2.95 |
| Topological Polar Surface Area (TPSA) | 84.2 Ų |
| Predicted Collision Cross Section (CCS, [M+H]⁺, N₂) | 165.8 Ų |
Structure Activity Relationship Sar Studies of N Benzyl N 2 Nitrophenyl Methyl Urea Analogues in Mechanistic Contexts
Correlating Structural Modifications with Receptor Binding Affinities (e.g., NK1 receptor)
While direct SAR studies on N-Benzyl-N'-[(2-nitrophenyl)methyl]urea analogues as NK1 receptor antagonists are not extensively detailed in the available literature, valuable insights can be drawn from studies on other classes of non-peptide NK1 receptor antagonists that share structural similarities, such as a central urea (B33335) or amide core and aromatic side chains.
Research on cyclic urea derivatives has demonstrated that specific substitutions on the aromatic rings are crucial for high-affinity binding to the NK1 receptor. For instance, the introduction of a 4-fluoro group on a phenyl ring and an α-methyl group at the benzylic position have been shown to enhance potency and the duration of in vivo activity. In other series of NK1 receptor antagonists, such as 4,4-disubstituted piperidine (B6355638) derivatives, it has been established that a 3,5-disubstituted benzyl (B1604629) ether side chain, particularly with highly lipophilic groups like bis(trifluoromethyl), is optimal for high affinity. This suggests that the electronic nature and steric bulk of substituents on the benzyl moiety of this compound analogues could significantly influence their interaction with the NK1 receptor.
Furthermore, studies on axially chiral N-benzyl-carboxamide derivatives as NK1 receptor antagonists have underscored the importance of stereochemistry. The (R)-configuration at the axial bond and a specific stacking conformation between two phenyl rings were found to be essential for high-affinity binding. This highlights that the spatial arrangement of the aromatic groups in this compound analogues could be a critical determinant of their binding affinity. The amide moiety in these compounds is suggested to function as a hydrogen bond acceptor, a role that the urea group in this compound could also fulfill.
The table below summarizes the impact of structural modifications on the binding affinity of various classes of NK1 receptor antagonists, which can be extrapolated to hypothesize the SAR for this compound analogues.
| Structural Modification | Observed Effect on NK1 Receptor Affinity | Rationale/Hypothesis for this compound Analogues |
| Fluorine Substitution on Phenyl Ring | Increased potency in cyclic urea derivatives. | A fluoro-substituent on the N-benzyl or N'-phenyl ring could enhance binding through favorable electronic interactions or by influencing conformation. |
| Benzylic α-Methyl Group | Enhanced potency and duration of activity. | An α-methyl group on the (2-nitrophenyl)methyl moiety may provide a better fit into the receptor's binding pocket and increase metabolic stability. |
| 3,5-bis(trifluoromethyl)benzyl Group | Optimal for high affinity in piperidine derivatives. | Electron-withdrawing groups on the benzyl ring could significantly increase binding affinity through specific interactions within the receptor. |
| Axial Chirality | (R)-configuration essential for high affinity in carboxamide derivatives. | The stereochemical arrangement of the substituents around the urea core could be critical for optimal receptor engagement. |
Analysis of Substituent Effects on Enzyme Inhibition Mechanisms (e.g., Kinase Inhibition)
The diaryl urea scaffold, which is structurally related to this compound, is a well-established pharmacophore in the design of kinase inhibitors. The urea moiety typically acts as a hydrogen bond donor and acceptor, interacting with key residues in the hinge region of the kinase domain. SAR studies on various diaryl urea kinase inhibitors, such as sorafenib (B1663141) analogues, provide a framework for understanding the potential role of this compound derivatives as enzyme inhibitors.
In a series of N-aryl-N'-benzylurea derivatives designed as kinase inhibitors, the nature of the substituents on the aryl ring was found to significantly impact their antiproliferative activity. The introduction of electron-withdrawing groups, such as a trifluoromethyl group, on the benzene (B151609) ring attached to the urea nitrogen led to a marked increase in activity compared to electron-donating groups like methoxy. Conversely, a nitro group on the same ring resulted in weaker activity compared to fluorine-containing analogues. This suggests that for this compound, the electronic properties of any substituents on the N-benzyl ring would be a key determinant of its kinase inhibitory potential.
Furthermore, studies on quinoxaline (B1680401) urea analogues as IKKβ inhibitors have identified that an electron-deficient phenyl group is a crucial element for inhibitory activity. The most potent compounds in this series featured ortho-fluoro and meta-trifluoromethyl substitutions on the phenyl ring. This reinforces the importance of electron-withdrawing substituents for effective kinase inhibition by urea-based compounds.
The table below outlines the effects of various substituents on the kinase inhibitory activity of urea-containing compounds, offering predictive insights for this compound analogues.
| Substituent | Position | Effect on Kinase Inhibition | Potential Implication for this compound Analogues |
| Trifluoromethyl (-CF3) | Phenyl ring on urea nitrogen | Increased antiproliferative activity. | Substitution on the N-benzyl ring with -CF3 could enhance kinase inhibition. |
| Nitro (-NO2) | Phenyl ring on urea nitrogen | Weaker activity compared to halo-substituents. | The inherent 2-nitro group on the benzyl moiety may influence the overall inhibitory profile, and its replacement could be a strategy for optimization. |
| Methoxy (-OCH3) | Phenyl ring on urea nitrogen | Lower activity compared to electron-withdrawing groups. | Methoxy or other electron-donating groups on the N-benzyl ring are predicted to be less favorable for kinase inhibition. |
| Fluoro (-F) | Ortho-position of phenyl ring | Potent inhibition (in quinoxaline ureas). | Fluoro-substitution on the N-benzyl ring could be a favorable modification. |
Investigation of Structural Features Modulating Molecular Interactions in Biological Systems (e.g., STAT1 signaling disruption)
Currently, there is a lack of specific research directly investigating the structural features of this compound analogues that modulate molecular interactions in the context of STAT1 signaling disruption. The available scientific literature does not provide data on the SAR of this particular compound class with respect to this specific biological pathway. Therefore, a detailed analysis of how structural modifications to this compound would impact its ability to disrupt STAT1 signaling cannot be provided at this time.
Impact of Aromatic and Alkyl Substitution Patterns on Molecular Activity in Model Systems
In studies of N-alkyl substituted urea derivatives as antimicrobial agents, it was observed that compounds bearing a morpholine (B109124) moiety exhibited better activity than those with a diethylamine (B46881) group. This highlights the importance of the nature of the alkyl substituent. Furthermore, the presence of a fluoro substituent at the ortho or para position of the phenyl ring resulted in potent antimicrobial activity. This suggests that for this compound analogues, the introduction of specific heterocyclic or halogenated substituents could modulate their biological activity in various model systems.
The 2-nitrobenzyl group itself is a key structural feature. In the context of bioreductive prodrugs, the nitrobenzyl group can act as a trigger that is reduced under hypoxic conditions, leading to the release of an active agent. Studies on nitrobenzyl carbamates have shown that electron-donating substituents on the benzyl ring can accelerate the fragmentation process following reduction. This implies that the electronic nature of substituents on the nitrophenyl ring of this compound could influence its stability and potential for bioactivation in different biological environments.
The following table summarizes the observed effects of aromatic and alkyl substitutions in related urea compounds, providing a basis for predicting their impact on the molecular activity of this compound analogues.
| Substitution Pattern | Observed Impact on Molecular Activity | Predicted Influence on this compound Analogues |
| Fluoro-substitution on Phenyl Ring | Potent antimicrobial activity. | Could enhance various biological activities, not limited to a single target. |
| Morpholine vs. Diethylamine Substitution | Morpholine conferred better antimicrobial activity. | The choice of N-alkyl or N-aryl substituents will be critical in defining the biological profile. |
| Electron-donating groups on Nitrobenzyl Moiety | Accelerated fragmentation in bioreductive prodrugs. | Substituents on the nitrophenyl ring could modulate the stability and potential for metabolic activation. |
| Para-hydroxybenzyl vs. Para-alkoxybenzyl | Varied antibacterial activity against different strains. | The nature of para-substituents on the N-benzyl ring can fine-tune the spectrum of biological activity. |
Q & A
Q. Methodological Answer :
- NMR Spectroscopy : and NMR confirm regiochemistry (e.g., benzyl CH at δ 4.3–4.5 ppm, urea NH at δ 6.8–7.2 ppm) .
- Mass Spectrometry : High-resolution ESI-MS (expected [M+H] ~ 316.12) validates molecular weight .
- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages should align with theoretical values (e.g., C: ~60.8%, H: ~4.5%, N: ~13.3%) .
Advanced Question: How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer :
Discrepancies may arise from variations in assay conditions or impurity profiles. Strategies include:
- Standardized Bioassays : Use a common cell line (e.g., HEK293) with controlled ATP levels for kinase inhibition studies .
- Metabolite Profiling : LC-MS/MS identifies degradation products (e.g., nitro-reduction byproducts) that may interfere with activity .
- Structural Analog Testing : Compare activity of derivatives (e.g., replacing benzyl with phenethyl) to isolate pharmacophore contributions .
Basic Question: What physicochemical properties are critical for experimental design with this compound?
Q. Methodological Answer :
- Solubility : Sparingly soluble in water; use DMSO for stock solutions (<10 mM) and confirm stability via UV-Vis (λ~270 nm, nitro group absorption) .
- Stability : Susceptible to photodegradation; store in amber vials at –20°C under inert gas .
- LogP : Predicted ~2.5 (nitro group increases hydrophobicity); validate via shake-flask method .
Advanced Question: What computational strategies predict the compound’s interaction with biological targets like kinases or DNA?
Q. Methodological Answer :
- Molecular Docking : Use AutoDock Vina with kinase crystal structures (e.g., PDB 1ATP) to model urea’s hydrogen bonding with catalytic lysine .
- MD Simulations : GROMACS simulations (AMBER force field) assess binding stability over 100 ns trajectories .
- QSAR Modeling : Train models on urea derivatives with known IC values to predict nitro group’s role in potency .
Basic Question: How can reaction conditions be optimized for scaling up synthesis without compromising yield?
Q. Methodological Answer :
- Catalyst Screening : Test Lewis acids (e.g., ZnCl) to accelerate urea formation .
- Solvent Optimization : Replace THF with DMF to enhance solubility of nitro-containing intermediates .
- Temperature Control : Maintain 0–5°C during isocyanate addition to minimize side reactions .
Advanced Question: What mechanistic studies elucidate the degradation pathways of this compound under physiological conditions?
Q. Methodological Answer :
- Forced Degradation : Expose to pH 1–13 buffers and analyze via LC-MS to identify hydrolysis products (e.g., benzylamine release) .
- Radical Trapping : Add TEMPO during photolysis experiments to confirm nitro group-mediated ROS generation .
- Isotope Labeling : Synthesize -labeled urea to track metabolic fate using NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
